molecular formula C24H22N2O8S B11469715 methyl [7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11469715
M. Wt: 498.5 g/mol
InChI Key: PQFDSMCWCUOEPZ-UHFFFAOYSA-N
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Description

Methyl [7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple aromatic rings, methoxy groups, and a thiazolopyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolopyridine structure, followed by the introduction of the benzodioxol and methoxyphenyl groups. Key reagents and catalysts used in these reactions include:

    Thionyl chloride: for the formation of thiazole rings.

    Palladium catalysts: for coupling reactions.

    Methanol: and for methoxylation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization would be essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl [7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dioxo groups can be reduced to hydroxyl groups.

    Substitution: Aromatic substitution reactions can occur on the benzodioxol and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl [7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Methyl [7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate can be compared with other similar compounds, such as:

    Methyl [7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(3-hydroxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate: Differing by the presence of a hydroxy group instead of a methoxy group.

    Methyl [7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(3-chlorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate: Differing by the presence of a chloro group instead of a methoxy group.

These comparisons highlight the unique structural features and potential functional differences of this compound.

Properties

Molecular Formula

C24H22N2O8S

Molecular Weight

498.5 g/mol

IUPAC Name

methyl 2-[7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C24H22N2O8S/c1-30-15-6-4-5-14(9-15)26-19(27)10-16(13-7-17(31-2)21-18(8-13)33-12-34-21)22-23(26)25(24(29)35-22)11-20(28)32-3/h4-9,16H,10-12H2,1-3H3

InChI Key

PQFDSMCWCUOEPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C3=C2N(C(=O)S3)CC(=O)OC)C4=CC5=C(C(=C4)OC)OCO5

Origin of Product

United States

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